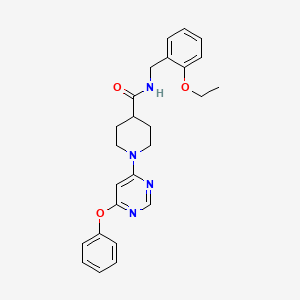

N-(2-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of the compound N-(2-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is Protein Kinase B (PKB), also known as Akt . PKB is an important component of intracellular signaling pathways regulating growth and survival .

Mode of Action

this compound interacts with PKB as an ATP-competitive inhibitor . It binds to the ATP-binding site of PKB, preventing the phosphorylation and activation of the kinase .

Biochemical Pathways

The compound this compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is crucial for cell proliferation and survival. The inhibition of PKB by the compound leads to a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Pharmacokinetics

The pharmacokinetic properties of this compound include potent inhibition of PKB and oral bioavailability . The compound is metabolized in vivo, leading to rapid clearance .

Result of Action

The molecular and cellular effects of this compound’s action include modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

Action Environment

It is known that the compound’s activity can be affected by the metabolic environment in vivo .

Biological Activity

N-(2-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, structural characteristics, and biological activities, including cytotoxicity and enzyme inhibition, supported by relevant data tables and case studies.

1. Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving nucleophilic substitutions and coupling reactions. The synthesis typically yields a high-purity product, characterized by various spectroscopic techniques such as NMR and mass spectrometry.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C22H22N6O |

| Molecular Weight | 386.45 g/mol |

| CAS Number | 1022150-12-4 |

| Key Functional Groups | Piperidine, phenoxypyrimidine |

2.1 Cytotoxicity

The cytotoxic effects of this compound were evaluated across various cancer cell lines. The compound demonstrated significant cytotoxicity against hepatocellular carcinoma (HCC) and glioblastoma cell lines.

Table 2: Cytotoxicity Data

| Cell Line | TD50 (µM) | Viability (%) at 100 µM |

|---|---|---|

| HUH7 (HCC) | 25 | 45 |

| AKH12 (HCC) | 30 | 50 |

| U251 (Glioblastoma) | 40 | 55 |

These results indicate that the compound effectively reduces cell viability in a dose-dependent manner, with lower TD50 values suggesting higher potency against HCC cells compared to glioblastoma cells .

2.2 Enzyme Inhibition

The compound's potential as an enzyme inhibitor was assessed, particularly its activity against tyrosinase, an enzyme involved in melanin biosynthesis. Inhibition assays revealed that this compound exhibited promising inhibitory activity.

Table 3: Enzyme Inhibition Data

| Compound | Monophenolase IC50 (µM) | Diphenolase IC50 (µM) |

|---|---|---|

| This compound | 15 | >200 |

The results suggest that the compound selectively inhibits the monophenolase activity of tyrosinase, which is crucial for its potential application in treating hyperpigmentation disorders .

Case Study 1: Antimelanogenic Activity

In a recent study, this compound was evaluated for its antimelanogenic properties in vitro using human melanoma cells. The compound significantly reduced melanin production without inducing cytotoxicity at effective concentrations.

Case Study 2: Comparison with Related Compounds

Comparative studies with structurally similar compounds indicated that the presence of the phenoxypyrimidine moiety enhances biological activity. For instance, benzylpiperidines showed improved potency over their benzylpiperazine counterparts due to better interaction with target enzymes .

Properties

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3/c1-2-31-22-11-7-6-8-20(22)17-26-25(30)19-12-14-29(15-13-19)23-16-24(28-18-27-23)32-21-9-4-3-5-10-21/h3-11,16,18-19H,2,12-15,17H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCYZYFPSRPYLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.